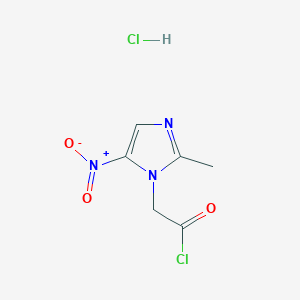

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride

Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is a nitroimidazole-based compound widely utilized as a key intermediate in synthesizing antimicrobial and antiparasitic agents. Structurally, it consists of a 2-methyl-5-nitroimidazole core linked to an acetyl chloride group, with a hydrochloride counterion enhancing its stability and solubility. This compound is frequently employed in coupling reactions with amines, particularly piperazine derivatives, to generate bioactive molecules targeting anaerobic bacteria and protozoa . Its synthesis typically involves the reaction of secnidazole (a 5-nitroimidazole antibiotic) with chloroacetyl chloride in the presence of pyridine, followed by purification under controlled conditions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIUBHTRGOMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 2-methyl-5-nitroimidazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.

Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

Major Products Formed

Substitution Reactions: The major products are substituted imidazole derivatives.

Reduction Reactions: The major product is 2-(2-methyl-5-amino-1H-imidazol-1-yl)acetyl chloride hydrochloride.

Oxidation Reactions: The major products are various oxidized derivatives of the compound.

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride involves its interaction with biological molecules. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with DNA and other cellular components, leading to antimicrobial and antiparasitic effects. The molecular targets and pathways involved include DNA synthesis inhibition and disruption of cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride and analogous nitroimidazole derivatives:

Key Comparative Insights:

Reactivity and Synthetic Utility: The acetyl chloride group in the target compound enables rapid amide bond formation with amines, such as piperazine, under mild conditions . In contrast, bromoacetyl derivatives (e.g., compound 2 in ) require harsher bases like triethylamine for coupling. EF5’s pentafluorinated side chain reduces nonspecific binding, enhancing its diagnostic specificity , whereas the hydrochloride counterion in the parent compound improves stability during storage .

Biological Activity: Antimicrobial Activity: Piperazine hybrids derived from the target compound (e.g., compound 150) exhibit enhanced antibacterial potency due to dual nitroimidazole motifs, which disrupt microbial DNA synthesis . Non-hybrid derivatives (e.g., secnidazole) show narrower spectra of activity. Anticonvulsant Effects: Aromatic substituents in OL8 derivatives improve blood-brain barrier penetration, enabling anticonvulsant activity absent in the parent compound .

Diagnostic vs. Therapeutic Applications: EF5 is strictly diagnostic, leveraging nitroimidazole’s hypoxia-selective bioreduction for tumor imaging . In contrast, the target compound and its derivatives are therapeutic, targeting pathogens or neurological disorders.

Biological Activity

Overview

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride, also known as a derivative of metronidazole, exhibits significant biological activity, particularly in the fields of microbiology and pharmacology. Its molecular structure, characterized by the presence of a nitro group and an imidazole ring, contributes to its interactions with various biological systems.

- Molecular Formula : C6H6ClN3O3·HCl

- CAS Number : 2138379-80-1

- IUPAC Name : 2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride; hydrochloride

The biological activity of this compound can be attributed to its ability to interact with cellular components, leading to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial metabolism.

- DNA Interaction : The nitro group can undergo reduction within anaerobic bacteria, leading to the formation of reactive intermediates that damage DNA.

Antimicrobial Properties

Research indicates that derivatives of metronidazole exhibit both antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Antiparasitic Activity

The compound's structure is similar to that of metronidazole, which is well-documented for its antiparasitic effects, particularly against protozoan infections such as Giardia lamblia and Trichomonas vaginalis.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various imidazole derivatives, including this compound. The compound showed significant inhibition against S. aureus with an MIC value of 0.0195 mg/mL .

- Antifungal Activity Assessment : In another investigation, the compound was tested against fungal strains such as Candida albicans, showing promising results with MIC values indicating effective antifungal properties .

Dosage Effects in Animal Models

While specific dosage effects for this compound in animal models are not extensively documented, related compounds have shown dose-dependent responses in various studies. This suggests potential for further research into optimal dosing strategies for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride?

The compound is typically synthesized via cyclization of amido-nitriles or through nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization. Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with reaction conditions optimized for controlled temperatures (e.g., 25–80°C) and pH levels . Scalable methods prioritize high yield and purity through catalyst selection (e.g., nickel) and functional group compatibility .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Q. What safety protocols are critical during experimental handling?

Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of accidental exposure:

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

- Skin/Eye Contact: Rinse immediately with water for ≥15 minutes .

- Spills: Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Advanced synthesis requires controlled copolymerization (e.g., using tetrakis(dimethylamino)ethylene (TDAE) methodology) to introduce functional groups like arylhalides or heterocycles . Reaction parameters (temperature, pH, catalyst loading) should be tailored using design-of-experiments (DoE) frameworks to maximize yield and selectivity. For example, TDAE-mediated reactions enable efficient coupling with aromatic carbonyls .

Q. What analytical techniques are recommended for resolving data contradictions in biological activity studies?

Contradictions in biological data (e.g., antimicrobial vs. cytotoxic effects) require:

- Assay Validation: Use standardized protocols (e.g., CLSI guidelines) for reproducibility.

- Metabolite Profiling: LC-MS/MS to identify degradation products interfering with activity .

- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves under controlled pH and temperature .

Q. How do reaction mechanisms differ between imidazole derivatives and their hydrochloride salts?

Protonation of the imidazole ring in hydrochloride salts alters nucleophilic reactivity. For example, the acetyl chloride group undergoes nucleophilic acyl substitution more readily in acidic conditions, while the nitro group stabilizes intermediates via resonance. Mechanistic studies should employ DFT calculations to map transition states and isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.